REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[S:3].[N+:5]([C:8]1[CH:13]=[CH:12][C:11]([CH2:14][Br:15])=[CH:10][CH:9]=1)([O-:7])=[O:6].[Br-]>CC(C)=O>[BrH:15].[N+:5]([C:8]1[CH:13]=[CH:12][C:11]([CH2:14][S:3][C:2](=[NH:4])[NH2:1])=[CH:10][CH:9]=1)([O-:7])=[O:6] |f:4.5|
|
Name
|
|
Quantity
|
4 kg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)CBr
|
Name
|
|
Quantity
|
15 L
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Type
|
CUSTOM
|
Details
|
The mixture was agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
(warming may be required)
|
Type
|
CUSTOM
|
Details
|
the temperature below 40° C
|
Type
|
CUSTOM
|
Details
|
A thick solution formed within 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the filter cake was rinsed with a 1:1 MTBE
|
Type
|
CUSTOM
|
Details
|
The solids were dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
Br.[N+](=O)([O-])C1=CC=C(CSC(N)=N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.09 kg | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 94.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |